5-Amino-3-(6-methyl-2-pyridyl)isoxazole
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Overview
Description
5-Amino-3-(6-methyl-2-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, metal-free synthetic routes have been developed, employing tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(6-methyl-2-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or acetonitrile, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazoles with different functional groups.
Scientific Research Applications
5-Amino-3-(6-methyl-2-pyridyl)isoxazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may increase intracellular reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares a similar isoxazole ring structure but differs in the substitution pattern.
5-Amino-3-methylisoxazole-4-carboxylic acid: Another related compound with a carboxylic acid group attached to the isoxazole ring.
Uniqueness
5-Amino-3-(6-methyl-2-pyridyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3 |
InChI Key |
ZUABFSFDCNDOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
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